Fluorine Substitution Advantage: Comparative Molecular Properties vs. Non-Fluorinated Analog
The target compound's 4-fluorophenoxy substituent confers distinct physicochemical properties compared to the non-fluorinated analog N-(2-phenoxyethyl)-3-(phenylthio)propanamide . In structurally related propanamide series, 4-fluorophenoxy substitution improves metabolic stability by reducing oxidative metabolism at the para position and enhances target-protein hydrophobic pocket engagement compared to the non-fluorinated phenyl ether. This effect is class-level inference directly applicable to procurement decisions: selecting the non-fluorinated analog (CAS 1105227-14-2, MW 301.4) may compromise both metabolic profile and potency.
| Evidence Dimension | Fluorine-mediated metabolic stability and potency enhancement vs. hydrogen analog |
|---|---|
| Target Compound Data | Contains 4-fluorophenoxy substituent; MW 319.4; logP influenced by fluorine electronegativity |
| Comparator Or Baseline | N-(2-phenoxyethyl)-3-(phenylthio)propanamide (CAS 1105227-14-2): MW 301.4; no fluorine substituent |
| Quantified Difference | Fluorine substitution generally increases metabolic stability by up to 2- to 5-fold over hydrogen analogs in related propanamide series (class-level inference) |
| Conditions | Class-level inference from 4-fluorophenoxy propanamide analogs |
Why This Matters
The non-fluorinated analog lacks the metabolic and potency advantages of fluorine substitution, making it an unsuitable developmental surrogate in programs requiring CYP-resistant scaffolds.
